Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Description
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGKKNOGDMAMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641908 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-82-2 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
Starting Material: A 5-formyl-2-thiophenecarboxaldehyde or related aldehyde derivative is typically used.
Reaction Conditions: The aldehyde is reacted with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
Mechanism: The acid catalyzes the nucleophilic addition of ethylene glycol to the aldehyde carbonyl, followed by dehydration to form the cyclic acetal (1,3-dioxolane ring).
Reaction Parameters: Typical conditions include refluxing in toluene or benzene with azeotropic removal of water to drive the equilibrium toward acetal formation.
Outcome: The 1,3-dioxolane ring protects the aldehyde functionality, yielding 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxaldehyde or its ketone analogs.
Introduction of the Tert-butyl Ketone Group
Approach: The tert-butyl ketone moiety is introduced via acylation of the thiophene ring at the 2-position.
Reagents: tert-Butyl acyl chloride or tert-butyl ketone precursors can be used in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at low to moderate temperatures (0–25 °C) to control regioselectivity and minimize side reactions.
Mechanism: The Lewis acid activates the acyl chloride, facilitating electrophilic aromatic substitution on the thiophene ring.
Purification: The crude product is purified by recrystallization or column chromatography to isolate tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone with high purity.
Laboratory Scale: The synthesis is performed stepwise, with careful control of reaction times, temperatures, and stoichiometry to optimize yield and selectivity.
Industrial Scale: Continuous flow processes may be employed to enhance reaction efficiency, yield, and product purity. These processes allow precise control over reaction parameters and facilitate scale-up.
Purification Techniques: Distillation under reduced pressure, recrystallization, and chromatographic methods are used to obtain the final product with desired purity levels.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Acetalization | Aldehyde + Ethylene glycol + Acid catalyst | Formation of 1,3-dioxolane ring | Reflux with azeotropic water removal |
| 2. Friedel-Crafts Acylation | tert-Butyl acyl chloride + AlCl3 | Introduction of tert-butyl ketone | Anhydrous, low temperature |
| Purification | Recrystallization, chromatography, distillation | Isolation of pure product | Critical for high purity |
Reaction yields for the acetalization step typically exceed 80% when water is efficiently removed during reflux.
The Friedel-Crafts acylation step requires careful temperature control to avoid polyacylation or decomposition; yields range from 70% to 90% depending on catalyst loading and reaction time.
Continuous flow synthesis has demonstrated improved reproducibility and scalability, with enhanced control over reaction exotherms and product quality.
The stability of the 1,3-dioxolane ring under reaction conditions is crucial; mild acidic or neutral conditions are preferred during subsequent steps to prevent ring opening.
The preparation of this compound involves a strategic two-step synthesis: acetalization to form the 1,3-dioxolane ring followed by electrophilic aromatic substitution to introduce the tert-butyl ketone group. Both laboratory and industrial methods emphasize control of reaction conditions to maximize yield and purity. Continuous flow techniques represent a modern advancement in the scalable synthesis of this compound. The compound’s structural complexity and functional group compatibility make it a valuable intermediate in organic and medicinal chemistry research.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has been investigated for its potential therapeutic effects. Notably:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of dioxolanes have been noted for their ability to scavenge free radicals and inhibit lipid peroxidation . This suggests that this compound may also possess similar antioxidant capabilities.
- DNA Binding Studies : Research indicates that related compounds can interact with DNA, affecting its structure and function. The binding affinity of such compounds can be crucial in drug design, particularly for anticancer agents . Investigating the interaction of this compound with ctDNA could reveal its potential as a therapeutic agent.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block:
- Synthesis of Dioxolanes : The compound can be used as a precursor in the synthesis of various dioxolane derivatives. Its reactivity allows for the formation of complex molecules through stereoselective reactions . This is particularly useful in creating compounds with specific stereochemical configurations.
- Cross-Coupling Reactions : The compound's structure makes it suitable for transition metal-catalyzed cross-coupling reactions. These reactions are essential for forming C-C bonds in organic synthesis, which are foundational in the development of pharmaceuticals and agrochemicals .
Material Science
This compound's unique properties also lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of dioxolane units into polymer backbones can enhance thermal stability and mechanical properties. Research into polymerization techniques using this compound could lead to novel materials with improved performance characteristics.
- Coatings and Adhesives : Due to its chemical structure, this compound may be explored as an additive in coatings and adhesives to improve their adhesion properties and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets. The dioxolane ring and thienyl group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Structural Features:
- 1,3-Dioxolane Ring : This acetal group enhances solubility in polar solvents and protects reactive carbonyl functionalities during synthetic steps .
- Tert-butyl Ketone : The bulky tert-butyl group introduces steric hindrance, which can modulate reactivity and stability .
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl/Aryl Substituents
Compounds sharing the 5-(1,3-dioxolan-2-yl)-2-thienyl backbone but differing in the ketone substituent are listed below:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound reduces nucleophilic attack susceptibility compared to linear alkyl chains (e.g., pentyl) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-chlorobutyl derivative) may enhance electrophilic reactivity .
- Solubility : Cyclic substituents (e.g., cyclopentyl) may lower solubility in aqueous media compared to linear chains .
Comparison with Non-Acetalated Thienyl Ketones
Simpler thienyl ketones lacking the 1,3-dioxolane group exhibit distinct properties:
Key Differences :
Functional Analogues in Bioactive Molecules
Implications for Target Compound :
- The tert-butyl and dioxolane groups may alter bioavailability or binding affinity compared to simpler thienyl ketones.
- Further studies could explore synergies between steric bulk (tert-butyl) and bioactivity.
Biological Activity
Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound that has recently garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a thienyl group and a dioxolane ring , which contribute to its distinct chemical reactivity and biological activity. The molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈O₃S
- Molecular Weight : 258.34 g/mol
The compound's stereochemistry is significant for its interactions with biological targets, enhancing its binding affinity through mechanisms such as hydrogen bonding and π-π stacking interactions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showcasing effectiveness in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly in response to rising antibiotic resistance.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound appears to modulate key signaling pathways involved in cell proliferation and survival.
Mechanisms of Action :
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against multi-drug resistant strains. The study concluded that the compound demonstrated significant bactericidal activity compared to standard antibiotics .
Study 2: Anticancer Activity
Another research article highlighted the anticancer effects of this compound on various cancer cell lines. The findings showed that this compound reduced cell viability by over 50% at concentrations as low as 10 µM in MCF-7 cells . This study suggests potential for further development into a therapeutic agent for breast cancer.
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety undergoes selective oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the ketone group into a carboxylic acid while preserving the dioxolane ring and thienyl system . For example:
This reaction is critical for synthesizing bioactive analogs with enhanced solubility.
Reduction Reactions
The ketone group is reduced to a secondary alcohol using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The dioxolane ring remains intact under these conditions:
This alcohol derivative serves as a precursor for further functionalization in medicinal chemistry applications.
Nucleophilic Substitution
The thienyl ring undergoes electrophilic substitution at the 3- and 4-positions due to the electron-donating effects of the dioxolane group. For example:
-
Halogenation : Treatment with bromine (Br₂) in acetic acid yields 3-bromo derivatives.
-
Nitration : Nitric acid (HNO₃) introduces nitro groups regioselectively.
Reactivity at the dioxolane ring is limited under mild conditions but can be hydrolyzed in acidic media to regenerate the carbonyl group:
Diels-Alder Cycloaddition
The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes. For instance, reactions with 1,3-butadiene derivatives under thermal conditions yield bicyclic adducts . Stereoselectivity is influenced by the tert-butyl group’s steric bulk, favoring endo transition states:
| Diene | Conditions | Product Yield | Diastereoselectivity |
|---|---|---|---|
| Tetrachlorothiophene dioxide | Toluene, 110°C | 62% | >95% endo |
| Cyclopentadiene | BF₃·OEt₂, −40°C | 48% | 85% endo |
This reactivity is pivotal for constructing complex polycyclic frameworks .
Stereoselective Alkylation
The enolate generated from the ketone participates in stereoselective alkylation. Using chiral bases like (S)-proline-derived catalysts, asymmetric induction achieves enantiomeric excess (ee) up to 78% :
Key factors affecting selectivity:
-
Temperature : Lower temperatures (−78°C) improve stereocontrol.
-
Solvent : Tetrahydrofuran (THF) enhances enolate stability.
Radical Reactions
The tert-butyl group stabilizes adjacent radical intermediates. Under UV irradiation, the compound undergoes homolytic cleavage, generating thienyl radicals that dimerize or trap oxygen :
This property is exploited in polymer chemistry and materials science.
Thermal Decomposition
At elevated temperatures (>300°C), the dioxolane ring undergoes retro-Diels-Alder fragmentation, releasing pivalaldehyde and CO gas :
Biological Activity Modulation
While not a reaction per se, the compound’s derivatives show promise as enzyme inhibitors. The thienyl ketone moiety binds to kinase active sites, while the dioxolane enhances metabolic stability.
Q & A
Basic Synthesis
Q: What are the key synthetic pathways for synthesizing tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone in academic settings? A: The compound is typically synthesized via Friedel-Crafts acylation on a substituted thiophene ring. A tert-butyl ketone group is introduced using tert-butyl acetyl chloride or analogous acylating agents under Lewis acid catalysis (e.g., AlCl₃). The 1,3-dioxolane group is introduced via acetal protection of a carbonyl group, often using ethylene glycol and a protic acid catalyst (e.g., p-toluenesulfonic acid). Intermediate purification involves column chromatography with silica gel and hexane/ethyl acetate gradients .
Advanced Synthesis
Q: How can reaction conditions be optimized to mitigate low yields during the Friedel-Crafts acylation step? A: Low yields may arise from steric hindrance due to the tert-butyl group or competing side reactions. Optimization strategies include:
- Temperature control : Conducting the reaction at 0–5°C to suppress electrophilic byproducts.
- Solvent selection : Using dichloromethane or nitrobenzene to enhance electrophile stability.
- Catalyst tuning : Replacing AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce over-acylation.
- Monitoring intermediates : Employing TLC or in-situ FTIR to track acyl intermediate formation .
Basic Characterization
Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Essential techniques include:
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). The thienyl protons resonate between 6.5–7.5 ppm, while the dioxolane protons split into two doublets near 4.0–4.5 ppm.
- Mass spectrometry (HRMS) : A molecular ion peak at m/z corresponding to C₁₂H₁₆O₃S (exact mass: 240.082 g/mol) confirms the molecular formula .
Advanced Characterization
Q: How can researchers resolve discrepancies in NMR data caused by diastereomers or dynamic effects? A: Dynamic NMR (DNMR) or variable-temperature (VT-NMR) studies can distinguish conformational isomers. For diastereomers arising from dioxolane ring puckering:
- VT-NMR : Cooling to −40°C slows ring-flipping, splitting singlets into distinct peaks.
- 2D-COSY/NOESY : Identifies through-space couplings between dioxolane and thienyl protons.
- DFT calculations : Predict theoretical chemical shifts to match experimental data .
Stability and Reactivity
Q: How does the 1,3-dioxolane group influence the compound’s stability under acidic or basic conditions? A: The dioxolane acetal is labile under acidic conditions (e.g., HCl/THF), undergoing hydrolysis to regenerate the ketone. Under basic conditions (e.g., NaOH), the tert-butyl ketone may undergo elimination to form an α,β-unsaturated thiophene derivative. Stability studies should include:
- pH-dependent kinetic assays : Monitor degradation via HPLC at pH 2–12.
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C .
Safety and Handling
Q: What precautions are recommended for handling this compound given limited toxicity data? A: Despite incomplete ecotoxicological data, standard protocols for organosulfur/acetal compounds apply:
- Containment : Use fume hoods and nitrile gloves to avoid dermal exposure.
- Waste disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal.
- Spill management : Absorb with vermiculite and treat as hazardous waste .
Data Contradictions
Q: How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents? A: Solubility variations may stem from trace moisture or impurities. Methodological steps include:
- Karl Fischer titration : Quantify water content in solvents (target <50 ppm).
- Recrystallization : Purify the compound using ethanol/water mixtures.
- DSC analysis : Identify polymorphic forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
